molecular formula C23H23N3O2 B14440402 N-(N,N'-dibenzylcarbamimidoyl)-4-methoxybenzamide CAS No. 74074-33-2

N-(N,N'-dibenzylcarbamimidoyl)-4-methoxybenzamide

Cat. No.: B14440402
CAS No.: 74074-33-2
M. Wt: 373.4 g/mol
InChI Key: IKZKNEYYZRVSIQ-UHFFFAOYSA-N
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Description

N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group substituted with a methoxy group and a dibenzylcarbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N,N’-dibenzylcarbamimidoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the benzamide moiety can produce N-(N,N’-dibenzylcarbamimidoyl)-4-methoxyaniline.

Scientific Research Applications

N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-(N,N’-dibenzylcarbamimidoyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(N,N’-dibenzylcarbamimidoyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.

    N-(N,N’-dibenzylcarbamimidoyl)-4-nitrobenzamide: Features a nitro group in place of the methoxy group.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

CAS No.

74074-33-2

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-(N,N'-dibenzylcarbamimidoyl)-4-methoxybenzamide

InChI

InChI=1S/C23H23N3O2/c1-28-21-14-12-20(13-15-21)22(27)26-23(24-16-18-8-4-2-5-9-18)25-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H2,24,25,26,27)

InChI Key

IKZKNEYYZRVSIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=NCC2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

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